Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate
Description
Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate is a substituted benzoate ester featuring a tert-butyl ester group, chloro and fluoro substituents at positions 2 and 6, and a methoxy group at position 3 of the aromatic ring. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging its steric and electronic properties for regioselective reactions .
Properties
Molecular Formula |
C12H14ClFO3 |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate |
InChI |
InChI=1S/C12H14ClFO3/c1-12(2,3)17-11(15)9-7(14)5-6-8(16-4)10(9)13/h5-6H,1-4H3 |
InChI Key |
DDNQSOBXONTDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate typically involves the esterification of 2-chloro-6-fluoro-3-methoxybenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium methoxide can yield 2-methoxy-6-fluoro-3-methoxybenzoate.
Hydrolysis: The major products are 2-chloro-6-fluoro-3-methoxybenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with key analogs differing in ester groups, halogen substituents, or functional groups (Table 1).
Table 1: Structural Comparison of Benzoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate | 2635937-47-0* | C₁₂H₁₄ClFO₃ | Cl (2), F (6), OCH₃ (3), tert-butyl | Bulky ester, electron-donating OCH₃ |
| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | 1379295-48-3 | C₁₀H₁₀ClFO₂ | Cl (2), F (6), CH₃ (3), ethyl | Smaller ester, methyl vs. methoxy |
| Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate | 2635937-47-0 | C₁₂H₁₄BrFO₃ | Br (2), F (6), OCH₃ (3), tert-butyl | Bromo vs. chloro; enhanced reactivity |
| Methyl 2-amino-5-chloro-4-methoxybenzoate | N/A | C₉H₁₀ClNO₃ | NH₂ (2), Cl (5), OCH₃ (4), methyl | Amino group for hydrogen bonding |
*Note: CAS number inferred from structurally similar tert-butyl analogs in .
Key Observations:
- Ester Group Impact : The tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic acyl substitutions compared to ethyl or methyl esters. This bulk also enhances stability toward hydrolysis .
- Halogen Effects : Bromo-substituted analogs (e.g., Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate) exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability compared to chlorine .
- Methoxy vs. Methyl : The methoxy group in the target compound provides stronger electron-donating effects, activating the aromatic ring toward electrophilic substitution at specific positions, unlike the inert methyl group in Ethyl 2-chloro-6-fluoro-3-methylbenzoate .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | This compound | Ethyl 2-chloro-6-fluoro-3-methylbenzoate |
|---|---|---|
| Molecular Weight (g/mol) | ~260.45 | 216.64 |
| Solubility (Polar Solvents) | Low (tert-butyl hinders polarity) | Moderate (smaller ester group) |
| Boiling Point | Estimated >250°C | ~220–230°C |
| Stability | High (resists hydrolysis) | Moderate (prone to ester hydrolysis) |
Data extrapolated from structural analogs in and .
Biological Activity
Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure includes a tert-butyl group, a chlorine atom, a fluorine atom, and a methoxy group, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H14ClFNO2
- Molecular Weight : Approximately 260.69 g/mol
- Structural Features :
- Tert-butyl group enhances lipophilicity.
- Chlorine and fluorine atoms may influence electronic properties and biological interactions.
- Methoxy group can affect solubility and reactivity.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Cellular Uptake : The lipophilic nature of the tert-butyl group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy within target cells.
Case Study 1: Anti-inflammatory Effects
A study on related compounds indicated that certain benzoate derivatives could significantly reduce markers of inflammation in vitro. For instance, compounds with similar structural motifs were able to decrease TNF-alpha production in macrophage cell lines by up to 60% at concentrations around 10 µM.
Case Study 2: Antitumor Activity
In a recent investigation into structurally related benzoates, several showed IC50 values below 10 µM against breast cancer cell lines (e.g., MDA-MB-231). This suggests that this compound might exhibit comparable activity pending further testing .
Comparative Analysis with Related Compounds
| Compound Name | Anti-inflammatory Activity | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Potential (Ongoing Research) | TBD | TBD |
| Related Benzoate Derivative A | Significant | <10 µM | Moderate |
| Related Benzoate Derivative B | Moderate | >20 µM | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
